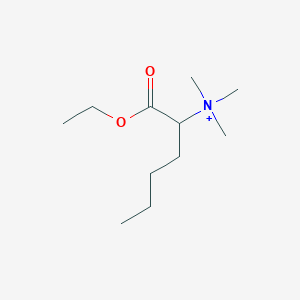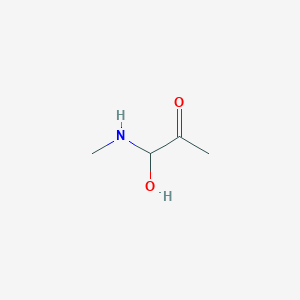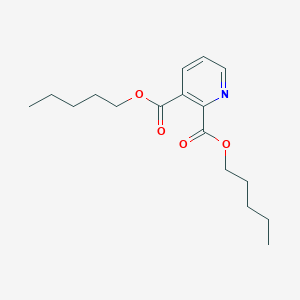
Dipentyl pyridine-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentyl pyridine-2,3-dicarboxylate is an organic compound that belongs to the class of pyridine dicarboxylates It is characterized by the presence of two pentyl ester groups attached to the pyridine ring at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dipentyl pyridine-2,3-dicarboxylate typically involves the esterification of pyridine-2,3-dicarboxylic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Dipentyl pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-2,3-dicarboxylic acid.
Reduction: Dipentyl pyridine-2,3-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Dipentyl pyridine-2,3-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dipentyl pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Pyridine-2,3-dicarboxylic acid: The parent compound without the ester groups.
Dipentyl pyridine-2,5-dicarboxylate: A structural isomer with ester groups at the 2 and 5 positions.
Dipentyl pyridine-3,5-dicarboxylate: Another isomer with ester groups at the 3 and 5 positions.
Comparison: Dipentyl pyridine-2,3-dicarboxylate is unique due to the specific positioning of the ester groups, which influences its reactivity and coordination properties. Compared to its isomers, it may exhibit different chemical and biological activities, making it a valuable compound for targeted applications .
Properties
CAS No. |
63597-07-9 |
|---|---|
Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
dipentyl pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C17H25NO4/c1-3-5-7-12-21-16(19)14-10-9-11-18-15(14)17(20)22-13-8-6-4-2/h9-11H,3-8,12-13H2,1-2H3 |
InChI Key |
XKOHJPTZDRWHCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(N=CC=C1)C(=O)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B14494654.png)
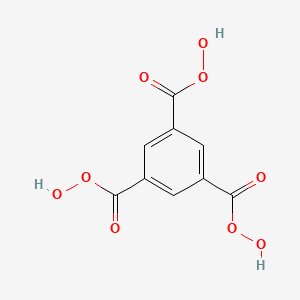
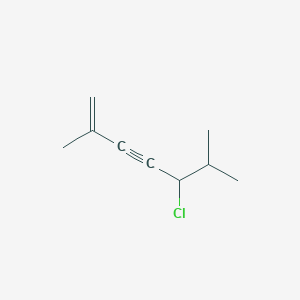
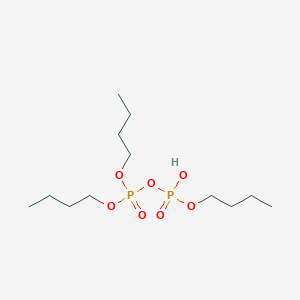
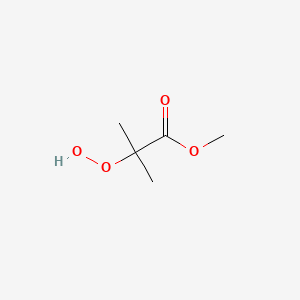
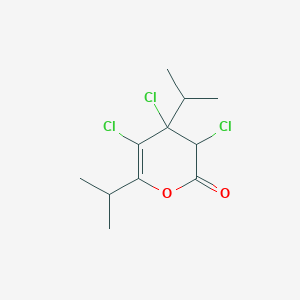
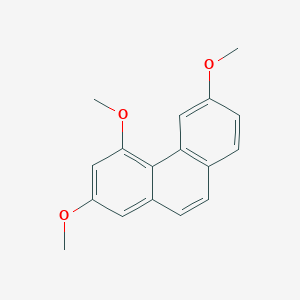
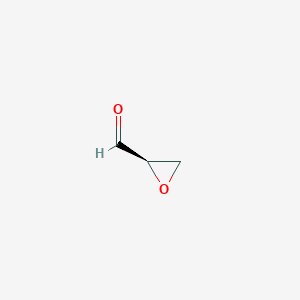
![N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline](/img/structure/B14494715.png)
![{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone](/img/structure/B14494727.png)
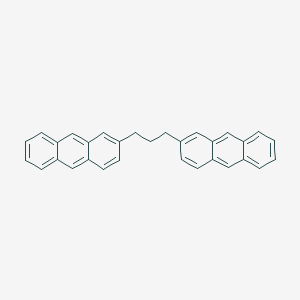
![(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium](/img/structure/B14494737.png)
